molecular formula C7H10F3NO B12344484 4-Methyl-6-(trifluoromethyl)piperidin-2-one

4-Methyl-6-(trifluoromethyl)piperidin-2-one

Cat. No.: B12344484
M. Wt: 181.16 g/mol
InChI Key: PLNUDGLTODKLLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpiperidine with trifluoroacetic anhydride, followed by oxidation to form the desired piperidin-2-one structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce waste. The use of green chemistry principles is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(trifluoromethyl)piperidin-2-one is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These structural features make it a valuable compound in drug design and other scientific applications .

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C7H10F3NO/c1-4-2-5(7(8,9)10)11-6(12)3-4/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

PLNUDGLTODKLLX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=O)C1)C(F)(F)F

Origin of Product

United States

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